molecular formula C20H23N3O4S2 B4707816 N-1,3-benzodioxol-5-yl-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarbothioamide

N-1,3-benzodioxol-5-yl-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarbothioamide

Cat. No. B4707816
M. Wt: 433.5 g/mol
InChI Key: MAHPDVRKQPWXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarbothioamide, also known as BRL-15572, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to modulate the activity of certain neurotransmitters in the brain.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to modulate the activity of certain neurotransmitters in the brain, specifically the dopamine and serotonin systems. This modulation has been shown to have potential applications in the treatment of various neuropsychiatric disorders, including schizophrenia, depression, and anxiety.

Mechanism of Action

The exact mechanism of action of N-1,3-benzodioxol-5-yl-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarbothioamide is not fully understood. However, it has been proposed that this compound binds to and modulates the activity of certain receptors in the brain, specifically the dopamine D3 and serotonin 5-HT1A receptors. This modulation leads to changes in the activity of the dopamine and serotonin systems, which are known to play a role in the pathophysiology of neuropsychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in certain brain regions, which is thought to contribute to its therapeutic effects. Additionally, this compound has been shown to increase the expression of certain genes involved in the regulation of neurotransmitter systems.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-1,3-benzodioxol-5-yl-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarbothioamide in lab experiments is its specificity for the dopamine D3 and serotonin 5-HT1A receptors. This specificity allows for more targeted modulation of these systems, which can be useful in studying their role in neuropsychiatric disorders. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarbothioamide. One area of interest is the development of more potent analogs of this compound that can achieve greater effects at lower concentrations. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems. Finally, there is a need for more preclinical and clinical studies to evaluate the potential therapeutic applications of this compound in neuropsychiatric disorders.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-ethylphenyl)sulfonylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-2-15-3-6-17(7-4-15)29(24,25)23-11-9-22(10-12-23)20(28)21-16-5-8-18-19(13-16)27-14-26-18/h3-8,13H,2,9-12,14H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHPDVRKQPWXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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